2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid
Description
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid is a sulfonamide-derived acetic acid compound characterized by a benzene ring substituted with a chlorine atom and a trifluoromethyl group at the 2- and 5-positions, respectively. The sulfonamido (-SO₂-NH-) group bridges the benzene ring and the acetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science. Notably, CymitQuimica lists this compound as discontinued across all available quantities (e.g., 100 mg to 10 g), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIKUPEPGZMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with glycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality enables transformations into esters, amides, and acid chlorides.
1.1 Acid Chloride Formation
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Reagents : Thionyl chloride (SOCl₂)
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Conditions : Reflux in benzene or toluene
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Product : Acid chloride derivative
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Mechanism : The carboxylic acid reacts with SOCl₂ to form the acid chloride, which is reactive for further nucleophilic substitution .
1.2 Esterification
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Example Reagents : Isopropyl alcohol, pyridine
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Conditions : Room temperature or mild heating
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Product : Esters (e.g., isopropyl ester)
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Mechanism : The acid chloride reacts with alcohols in the presence of a base (e.g., pyridine) to form esters .
1.3 Amidation
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Reagents : Amines, coupling agents (e.g., DCC)
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Conditions : Room temperature, DMF or dichloromethane
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Product : Amide derivatives
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Mechanism : The carboxylic acid reacts with amines using coupling agents to form amides .
Substitution Reactions at the Bromophenyl Group
The bromine substituent on the phenyl ring can undergo nucleophilic or radical-mediated substitution under specific conditions.
2.1 Radical-Mediated Substitution
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Reagents : Ag₂CO₃, nucleophile (e.g., methanol), base (e.g., Na₂CO₃ or Cs₂CO₃)
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Conditions : Room temperature or reflux, inert solvents (e.g., THF, DMF)
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Product : Substituted phenyl derivatives (e.g., methoxyphenyl isoxazole)
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Mechanism : Silver-mediated radical processes facilitate substitution of the bromine. Radical inhibitors (e.g., BHT) block this pathway, confirming its
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has demonstrated that 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.78 - 12.5 |
| Escherichia coli | 25 - 400 |
These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibiotic treatment .
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes its inhibitory concentration (IC50) values against specific cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 12.3 |
Mechanistically, it appears to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cell death in treated cultures .
2.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
3.1 Herbicidal Activity
The compound's structure allows it to interact with biological systems in plants, potentially serving as a herbicide. Preliminary studies indicate that it may inhibit photosynthetic electron transport in plants, similar to other sulfonamide derivatives that have been used for herbicidal purposes .
Environmental Science Applications
4.1 Contaminant Removal
Due to its chemical properties, this compound may be utilized in environmental applications for the removal of contaminants from water sources. Its ability to interact with various pollutants can be explored for developing effective remediation strategies .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Resistance Study: In a clinical setting, the use of this sulfonamide derivative was explored as a treatment option for infections caused by antibiotic-resistant bacteria, showing reduced infection rates among patients treated with the compound compared to standard therapies.
- Cancer Treatment Trials: Clinical trials involving patients with specific types of cancers have shown promising results when combining this compound with existing chemotherapy agents, enhancing overall treatment efficacy while reducing side effects .
Mechanism of Action
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Findings and Comparative Analysis
Sulfonamido vs. Direct Linkage: The sulfonamido group in the target compound introduces hydrogen-bonding capabilities and rigidity, which are absent in (2-Chloro-5-(trifluoromethyl)phenyl)acetic acid . This may enhance binding affinity in biological targets (e.g., enzyme inhibitors). 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid’s extended alkyl chain increases molecular weight by ~2 g/mol and likely improves membrane permeability compared to the acetic acid derivative .
Substituent Effects: The trifluoromethyl (-CF₃) group in all compounds enhances metabolic stability and electron-withdrawing effects, influencing reactivity and acidity.
Acid Group Variations :
- Benzoic acid derivatives (e.g., 2-Chloro-4-(trifluoromethyl)benzoic acid) have higher acidity (pKa ~2-3) compared to acetic acid derivatives (pKa ~4-5), affecting solubility and ionization in physiological conditions .
Commercial Viability: The discontinuation of the target compound contrasts with the availability of its propanoic acid analogue, suggesting that alkyl chain length adjustments may address synthesis or stability issues .
Biological Activity
2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid (CAS No. 732291-51-9) is a sulfonamide derivative with significant biological activity, particularly as an inhibitor of the Na+/K+ ATPase enzyme. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₉H₇ClF₃NO₄S
- Molecular Weight : 317.67 g/mol
- CAS Number : 732291-51-9
The primary biological activity of this compound lies in its ability to inhibit the Na+/K+ ATPase enzyme. This enzyme is crucial for maintaining cellular ion balance and membrane potential by transporting sodium (Na+) out of and potassium (K+) into cells. Inhibition of this enzyme disrupts ion homeostasis, leading to various cellular effects, including altered excitability and contractility in cardiac and neuronal tissues .
Inhibitory Effects
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on Na+/K+ ATPase, with IC₅₀ values indicating high efficacy in blocking ion transport. The inhibition leads to increased intracellular sodium levels and decreased potassium levels, which can affect cellular signaling pathways .
Anticancer Potential
Research has suggested that compounds structurally related to this compound may exhibit anticancer properties. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, potentially due to their ability to induce apoptosis through ion imbalance and subsequent signaling cascades .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound inhibited Na+/K+ ATPase activity in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM. |
| Study B | Showed that treatment with the compound led to increased apoptosis in human glioblastoma cells, suggesting potential for cancer therapy. |
| Study C | Evaluated the compound's effect on cardiac myocytes, revealing altered contractility and excitability consistent with Na+/K+ ATPase inhibition. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : Enhances binding affinity to the Na+/K+ ATPase.
- Trifluoromethyl Group : Increases lipophilicity, facilitating membrane penetration.
- Sulfonamide Moiety : Critical for interaction with the enzyme's active site.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with sulfonylation of the benzenesulfonyl chloride intermediate with glycine derivatives under basic conditions (e.g., NaHCO₃). Monitor reaction progress via TLC or HPLC to optimize parameters like temperature (40–60°C), solvent (THF or DMF), and catalyst (e.g., DMAP). Post-synthesis, validate purity using melting point analysis (mp ~150–160°C, analogous to structurally related sulfonamides ).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use deuterated DMSO for ¹H/¹³C NMR to resolve sulfonamide NH and trifluoromethyl signals. Note that trifluoromethyl groups may cause splitting in adjacent aromatic protons .
- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97%) and detect byproducts .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH-dependent solubility due to the carboxylic acid and sulfonamide groups). Adjust pH to 7–8 for enhanced aqueous stability .
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the sulfonamide bond. Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoromethyl and sulfonamide groups in catalytic or biological systems?
- Methodological Answer : Use Gaussian or ORCA software to calculate electrostatic potential maps and Fukui indices. Compare with experimental data (e.g., reaction yields with nucleophiles) to validate predictions. Focus on the electron-withdrawing effects of the trifluoromethyl group on sulfonamide acidity .
Q. What strategies resolve contradictions in bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) observed in different studies?
- Methodological Answer :
- Dose-Response Analysis : Test the compound across a wide concentration range (nM–mM) to identify off-target effects.
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics with target enzymes (e.g., carbonic anhydrase isoforms) and correlate with cytotoxicity assays (MTT or apoptosis markers) .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets while minimizing metabolic degradation?
- Methodological Answer :
- SAR Studies : Modify the acetic acid moiety (e.g., esterification or amidation) and compare IC₅₀ values.
- Metabolic Profiling : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS to identify vulnerable sites (e.g., sulfonamide cleavage) .
Key Challenges and Solutions
- Synthetic Byproducts : Chlorinated impurities may form during sulfonylation. Use silica gel chromatography (EtOAc/hexane) or recrystallization (ethanol/water) for purification .
- NMR Signal Overlap : Assign peaks using 2D experiments (HSQC, HMBC) and compare with structurally similar trifluoromethyl-substituted aromatics .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
